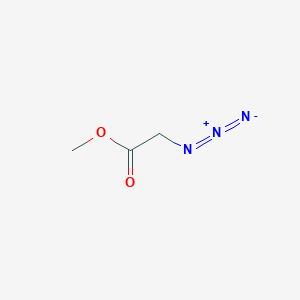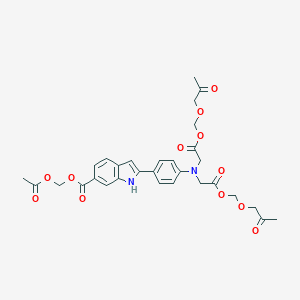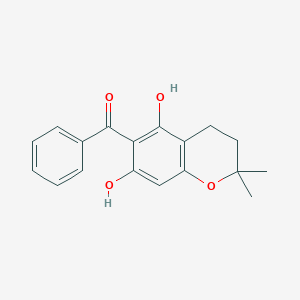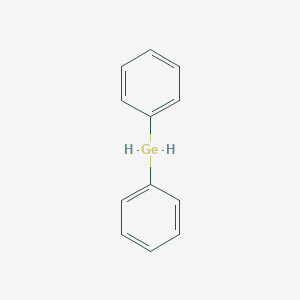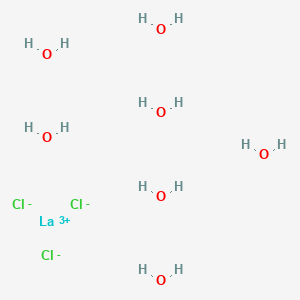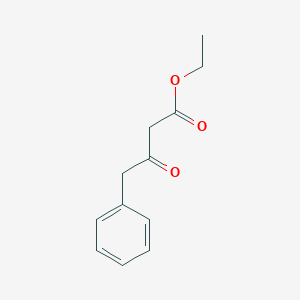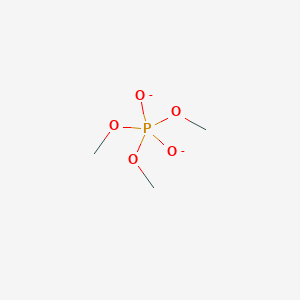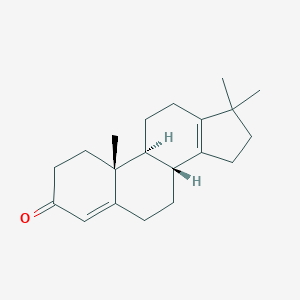
Nitrate de rhodium
Vue d'ensemble
Description
Rhodium nitrate is not directly mentioned in the provided papers, but the studies involve rhodium in various chemical contexts. Rhodium is a rare and valuable metal often used as a catalyst in industrial processes and in the synthesis of complex organic compounds. It is also explored for its photocatalytic properties and its ability to facilitate reactions such as hydrogen production and nitrate reduction.
Synthesis Analysis
The synthesis of rhodium-doped calcium niobate nanosheets is described, where rhodium is doped into the lattice of the nanosheet, functioning as an electron trap site and acting as a reaction site for hydrogen evolution . Another study involves the synthesis of a rhodium(III) complex with a terminal nitrido ligand, which is a transient species due to its radical nature . Additionally, rhodium particles are electrodepos
Applications De Recherche Scientifique
Précurseur pour la synthèse du rhodium
Le nitrate de rhodium est utilisé comme précurseur pour synthétiser le rhodium . Le rhodium est un métal précieux qui est utilisé dans diverses applications telles que les convertisseurs catalytiques automobiles, les contacts électriques et les bijoux.
Synthèse de catalyseur
Le this compound peut être utilisé pour synthétiser des catalyseurs dopés au Rh pour diverses transformations chimiques . Ces catalyseurs peuvent être utilisés dans une large gamme de réactions, notamment l'hydrogénation, l'hydroformylation et la carbonylation.
Catalyseur d'hydrogénation
Le this compound peut être combiné avec le nitrate de fer (III) nonahydraté pour synthétiser des catalyseurs Fe–Rh/TiO2 pour les réactions d'hydrogénation . L'hydrogénation est une réaction chimique entre l'hydrogène moléculaire (H2) et un autre composé ou élément, généralement en présence d'un catalyseur.
Catalyseur d'hydroformylation
Pour l'hydroformylation de l'éthène, un catalyseur bimetallique Rh/Co est synthétisé en combinant l'hydrate de this compound (III) avec Co(NO3)2.6H2O . L'hydroformylation, également connue sous le nom de synthèse oxo, est un processus industriel important pour la production d'aldéhydes à partir d'alcènes.
Électrodéposition
Le this compound peut être utilisé pour l'électrodéposition simultanée de Cu et Rh à partir d'une solution aqueuse de nitrate . L'électrodéposition est un processus qui utilise le courant électrique pour réduire les cations métalliques dissous afin qu'ils forment un revêtement métallique mince et cohérent sur une électrode.
Recyclage des déchets nucléaires
Les nitrates de rhodium sont d'intérêt car les déchets nucléaires, qui contiennent du rhodium, sont recyclés par dissolution dans l'acide nitrique . Ce processus contribue à l'élimination sécuritaire des déchets nucléaires.
Safety and Hazards
Rhodium (III) nitrate is considered hazardous. It may cause fire or explosion as it is a strong oxidizer. It may be corrosive to metals and causes severe skin burns and eye damage. It may cause an allergic skin reaction and is suspected of causing genetic defects. It is harmful if swallowed or inhaled .
Orientations Futures
Research on Rhodium nitrate is ongoing. One study proposes a three-step relay mechanism composed of a spontaneous redox reaction, electrochemical reduction, and electrocatalytic reduction to overcome the issue of high reaction overpotential . Another study introduces the mechanism of ammonia synthesis, influencing factors, evaluation parameters, and strategies employed to design efficient electrocatalysts based on recent catalyst progress of electrochemical reduction of nitrate .
Mécanisme D'action
Target of Action
Rhodium nitrate is an inorganic compound, a salt of rhodium and nitric acid with the formula Rh(NO3)3 . The primary targets of rhodium nitrate are biomolecules such as DNA, RNA, protein kinases, UPS, KDM5A, and other biomolecules of relevance . These biomolecules play crucial roles in various biological processes, including gene expression, protein synthesis, and cellular signaling.
Mode of Action
Rhodium nitrate interacts with its targets, primarily biomolecules, in a unique way. It is suggested that rhodium compounds bond to DNA, RNA, or the corresponding purines and inhibit their synthesis . This interaction leads to changes in the normal functioning of these biomolecules, thereby affecting the biological processes they are involved in .
Biochemical Pathways
The interaction of rhodium nitrate with biomolecules affects various biochemical pathways. For instance, the binding of rhodium complexes with the DNA of cells leads to inhibition of DNA replication . This can affect the cell division process, potentially leading to cell death.
Result of Action
The molecular and cellular effects of rhodium nitrate’s action are largely unknown. It is suggested that rhodium compounds are genotoxic . Rhodium trichloride and various rhodium(III) complexes are positive in indicator tests and bacterial mutagenicity tests
Action Environment
The action, efficacy, and stability of rhodium nitrate can be influenced by various environmental factors. For instance, the temperature, pH, and concentration of other substances in the environment can affect the rate and extent of nitrate reduction . .
Propriétés
IUPAC Name |
rhodium(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Rh/c3*2-1(3)4;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNYVYJABGOSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Rh(NO3)3, N3O9Rh | |
| Record name | Rhodium(III) nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rhodium(III)_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890644 | |
| Record name | Rhodium(III) nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrate: Hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | Rhodium(III) nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17101 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10139-58-9 | |
| Record name | Nitric acid, rhodium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodium(III) nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodium trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

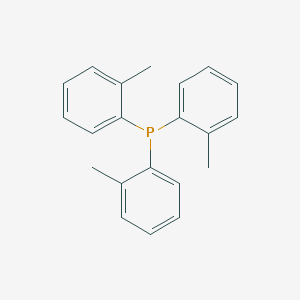
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)
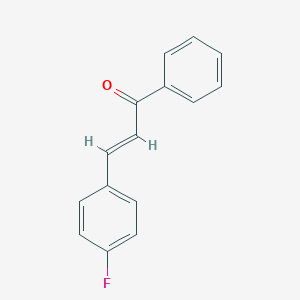
![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)
